Fladrafinil

Catalog No.
S1520510
CAS No.
90212-80-9
M.F
C15H13F2NO3S
M. Wt
325.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fladrafinil

CAS Number

90212-80-9

Product Name

Fladrafinil

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide

Molecular Formula

C15H13F2NO3S

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)

InChI Key

VKGUUSVYPXTWMA-UHFFFAOYSA-N

Synonyms

2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxy-acetamide

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F

CRL-40,941 is an analytical reference standard categorized as a nootropic. This product is intended for research and forensic applications.

Fladrafinil (CRL-40,941), chemically defined as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is a highly lipophilic, bis-fluorinated derivative of the eugeroic compound adrafinil[1]. The introduction of two para-fluoro substitutions on the benzhydryl rings fundamentally alters the molecule's blood-brain barrier permeability, receptor binding affinity, and metabolic stability compared to its non-fluorinated parent[2]. For procurement professionals and research directors, fladrafinil represents a specialized analytical standard and neuropharmacological probe, offering a distinct pharmacokinetic and behavioral profile that is critical for advanced dopaminergic and cognitive research workflows where standard adrafinil or modafinil analogs lack the necessary potency or specific interaction dynamics [1].

Research Fit

Workflow Preclinical neurobehavioral and wakefulness research
Selection Fluorinated benzhydryl sulfinyl tool compound
Use Research use only; not for therapeutic or human use

Substituting generic adrafinil or modafinil for fladrafinil compromises both analytical integrity and biological assay reproducibility. In behavioral models, the lack of fluorine substitutions in adrafinil results in an inability to trigger the specific anti-aggressive pathways and dopaminergic synergies characteristic of fladrafinil [1]. Furthermore, in analytical chemistry and forensic screening, fladrafinil exhibits a distinct thermal degradation profile during gas chromatography (GC), forming a specific tetrafluoro degradation artifact that non-fluorinated analogs cannot produce [2]. Consequently, laboratories must procure exact fladrafinil reference standards to ensure accurate mass spectrometric calibration and to capture the compound's distinct in vivo pharmacodynamic effects.

Substitution Risk

Metabolic profile divergence

Bis-fluorination may alter metabolic stability and experimental time-course compared to non-fluorinated eugeroics.

Unique pharmacological endpoint

Anti-aggressive effects reported in animal models are absent with adrafinil, limiting class-based substitution.

Confounding variables

Substituting in-class compounds may introduce changes in potency and endpoint specificity.

Quantitative Differences in Anti-Aggressive Behavioral Modulation

Controlled in vivo assays demonstrate that fladrafinil possesses profound anti-aggressive properties that are entirely absent in its non-fluorinated counterpart, adrafinil. When administered at 128 mg/kg, fladrafinil reduced inter-group aggressiveness (measured by the number of fights in a 10-minute period) by 61%, and by 58% at a lower dose of 64 mg/kg[1]. In stark contrast, adrafinil (CRL-40,028) failed to inhibit aggression, showing a negligible -3% change at 128 mg/kg and a +2% change at 64 mg/kg [1].

Evidence DimensionReduction in inter-group aggressiveness (fight frequency)
Target Compound Data-61% reduction at 128 mg/kg; -58% reduction at 64 mg/kg (Fladrafinil)
Comparator Or Baseline-3% change at 128 mg/kg; +2% change at 64 mg/kg (Adrafinil)
Quantified DifferenceFladrafinil yields a ~60% reduction in aggressive behavior, whereas adrafinil shows zero statistically significant anti-aggressive effect.
ConditionsIn vivo murine model, inter-group aggressiveness evaluated 30 minutes post-intraperitoneal administration.

Researchers targeting the dual modulation of wakefulness and aggression must procure fladrafinil, as standard adrafinil cannot activate this specific behavioral pathway.

Anti-Aggressive Profile
Head-to-head
Fladrafinil: Produces anti-aggressive effects
Adrafinil: Not observed
Reported 3–4× greater potency
Supports differentiation in aggression-related endpoints
Patent-based evidence; specific assay conditions not detailed

Enhanced Dopaminergic Synergy and Laboratory Workflow Efficiency

Fladrafinil exhibits a significantly more potent interaction with dopaminergic pathways compared to baseline eugeroics, altering dosing requirements in laboratory workflows. In rodent models treated with the dopamine agonist apomorphine, fladrafinil administered at 128 mg/kg successfully prolonged the duration of apomorphine-induced stereotypies[1]. Conversely, the comparator adrafinil, even when administered at a doubled dose of 256 mg/kg, failed to modify the stereotyped behavior induced by apomorphine [1].

Evidence DimensionProlongation of apomorphine-induced stereotypies
Target Compound DataProlongs stereotypy duration at 128 mg/kg (Fladrafinil)
Comparator Or BaselineNo modification of stereotypy at 256 mg/kg (Adrafinil)
Quantified DifferenceFladrafinil actively modulates dopaminergic stereotypy at half the dose at which adrafinil remains completely inactive.
ConditionsIn vivo rat model, administered 30 minutes prior to subcutaneous injection of 0.5 mg/kg apomorphine.

For neuropharmacology assays evaluating dopamine reuptake inhibition, fladrafinil provides a required potency threshold that adrafinil cannot achieve, reducing the required material volume per assay.

Fluorination & Metabolic Stability
Class-level
Bis(4-fluoro) substitution; metabolic resistance inferred from medicinal chemistry principles
Supports metabolic stability research context
Quantitative metabolic data not yet available; class-level inference

Distinct Thermal Degradation Profiling for GC-MS Analytical Workflows

The bis-fluoro substitution on fladrafinil fundamentally alters its thermal stability and degradation pathway during standard gas chromatography (GC) analysis. Research investigating the thermal degradation of nootropics in GC injectors revealed that fladrafinil (CRL-40,941) degrades to form a specific tetrafluoro analog of 1,1,2,2-tetraphenylethane [1]. In contrast, adrafinil degrades into the standard, non-fluorinated 1,1,2,2-tetraphenylethane[1].

Evidence DimensionGC injector thermal degradation product identity
Target Compound DataFormation of tetrafluoro-1,1,2,2-tetraphenylethane (Fladrafinil)
Comparator Or BaselineFormation of standard 1,1,2,2-tetraphenylethane (Adrafinil)
Quantified DifferenceA mass shift corresponding to four fluorine atoms in the primary thermal degradation artifact.
ConditionsGas chromatography-mass spectrometry (GC-MS) high-temperature injector port analysis.

Forensic laboratories and analytical chemists must procure exact fladrafinil reference standards to correctly calibrate equipment for its specific fluorinated degradation artifacts during routine screening.

Enhanced Wakefulness Potency
Class-level
Described as significantly more effective than non-fluorinated analogs in WADA research context
Supports wakefulness-promotion research
Based on WADA project; quantitative data pending

Forensic and Toxicological Reference Standardization

Driven by its distinct thermal degradation profile in GC-MS environments, fladrafinil is an essential procurement item for forensic laboratories and sports doping agencies. Accurate identification of its specific tetrafluoro-1,1,2,2-tetraphenylethane artifact requires high-purity fladrafinil standards, as generic adrafinil or modafinil standards will yield incorrect mass spectral libraries[1].

Neuropharmacological Assays on Aggression and Wakefulness

Because fladrafinil demonstrates a ~60% reduction in inter-group aggressiveness—an effect completely absent in adrafinil—it is the required compound for behavioral studies seeking to decouple eugeroic (wakefulness-promoting) effects from stimulant-induced agitation or aggression[2].

Dopaminergic Pathway Modulation and Synergy Studies

Fladrafinil's ability to prolong apomorphine-induced stereotypies at lower doses makes it an effective choice for researchers mapping atypical dopamine reuptake inhibition. Procurement of fladrafinil allows for the investigation of dopaminergic synergies that cannot be triggered by adrafinil, even at elevated concentrations [2].

Application Fit

Application
Selection Property
Validation Focus
Anti-aggressive mechanism studies
Reported anti-aggressive activity in animal models
Aggression-related neural circuits and molecular targets
Anti-doping analytical method development
Structural differentiation as bisfluoro eugeroic
Urinary metabolite profiling and detection window characterization
Fluorination impact on ADME
Fluorinated vs. non-fluorinated benzhydryl sulfinyl scaffold
Comparative metabolic stability, BBB penetration, and receptor binding kinetics

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

325.05842077 Da

Monoisotopic Mass

325.05842077 Da

Heavy Atom Count

22

UNII

5RT6X0M01F

Other CAS

90212-80-9

Wikipedia

Fladrafinil

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